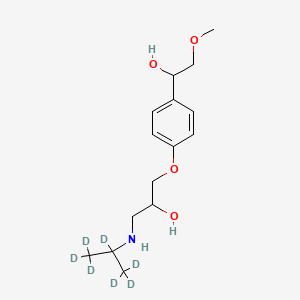
Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is a chemical compound with the molecular formula C14H16N2O10S2. It is known for its role as a reversible linker used in biomacromolecule conjugation with active small molecules . This compound is particularly significant in the field of bioconjugation and crosslinking, where it is utilized to study protein-protein interactions and other molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipentanoate precursor. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the succinimidyl ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the succinimidyl ester groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).
Industry: Utilized in the production of bioconjugates for various industrial applications
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate involves the formation of covalent bonds with target molecules. The succinimidyl ester groups react with primary amines on proteins or other biomolecules, forming stable amide bonds. This crosslinking capability allows the compound to link two molecules together, facilitating the study of their interactions and functions .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another crosslinker used in bioconjugation.
Disuccinimidyl sulfoxide (DSSO): A mass spectrometry-cleavable crosslinker for studying protein-protein interactions.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is unique due to its disulfide linkage, which provides reversible crosslinking capabilities. This feature is particularly useful in applications where temporary linkage is desired, allowing for the controlled release of linked molecules under reducing conditions .
Properties
Molecular Formula |
C18H24N2O8S2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2 |
InChI Key |
GZJJXPQGNPWRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



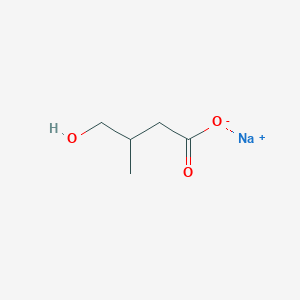
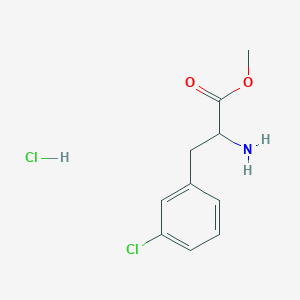
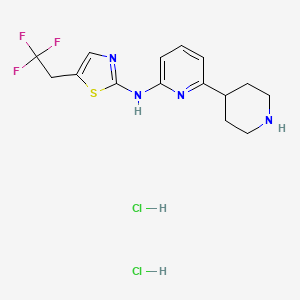
![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
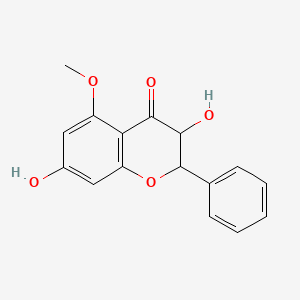
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

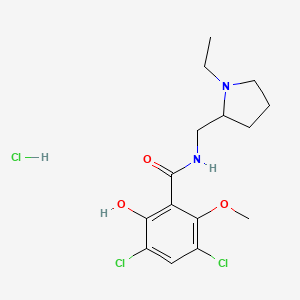
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
